REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][CH2:6][CH:7]1[C:15]2[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=3[C:12]([N+:20]([O-])=O)=[CH:11][C:10]=2[N:9]([C:23]([C:25]2[NH:26][C:27]3[C:32]([CH:33]=2)=[CH:31][C:30]([O:34][CH3:35])=[C:29]([O:36][CH3:37])[C:28]=3[O:38][CH3:39])=[O:24])[CH2:8]1)(=[O:4])=[O:3]>C1COCC1.O=[Pt]=O>[NH2:20][C:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[C:15]2[CH:7]([CH2:6][O:5][S:2]([CH3:1])(=[O:3])=[O:4])[CH2:8][N:9]([C:23]([C:25]3[NH:26][C:27]4[C:32]([CH:33]=3)=[CH:31][C:30]([O:34][CH3:35])=[C:29]([O:36][CH3:37])[C:28]=4[O:38][CH3:39])=[O:24])[C:10]=2[CH:11]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a small volume under reduced pressure below 25° C.
|
Type
|
ADDITION
|
Details
|
diluted with iPr2O
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by precipitation from an EtOAc solution with petroleum ether at 20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=C(C(=C(C=C3C1)OC)OC)OC)COS(=O)(=O)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |